- Preparation of heterocyclic phenoxy compounds as HIV reverse transcriptase inhibitors, United States, , ,
Cas no 920036-27-7 (1-(2,6-Difluoropyridin-3-yl)ethanone)

920036-27-7 structure
상품 이름:1-(2,6-Difluoropyridin-3-yl)ethanone
1-(2,6-Difluoropyridin-3-yl)ethanone 화학적 및 물리적 성질
이름 및 식별자
-
- 1-(2,6-Difluoropyridin-3-yl)ethanone
- 1-(2,6-DIFLUORO-3-PYRIDINYL)-ETHANONE
- Ethanone, 1-(2,6- difluoro-3-pyridinyl)-
- 1-(2,6-DIFLUORO(PYRIDIN-3-YL))ETHANONE
- 1-(2,6-DIFLUORO-3-PYRIDINYL)ETHANONE
- 1-(2,6-Difluoro-3-pyridinyl)ethanone (ACI)
- 1-(2,6-Difluoro-3-pyridyl)ethanone
- SCHEMBL3160278
- MFCD11520715
- 920036-27-7
- Ethanone, 1-(2,6-difluoro-3-pyridinyl)-
- DTXSID60648801
- AS-49944
- O10255
- SB53874
- CS-0186217
- Z1198330235
- KVBDQWJQRISCAV-UHFFFAOYSA-N
- SY117256
- AKOS006325164
- 1-(2,6-difluoropyridin-3-yl)ethan-1-one
- EN300-4299873
-
- MDL: MFCD11520715
- 인치: 1S/C7H5F2NO/c1-4(11)5-2-3-6(8)10-7(5)9/h2-3H,1H3
- InChIKey: KVBDQWJQRISCAV-UHFFFAOYSA-N
- 미소: O=C(C)C1C(F)=NC(F)=CC=1
계산된 속성
- 정밀분자량: 157.03400
- 동위원소 질량: 157.03392011g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 2
- 중원자 수량: 11
- 회전 가능한 화학 키 수량: 1
- 복잡도: 163
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 1.4
- 토폴로지 분자 극성 표면적: 30Ų
실험적 성질
- 밀도: 1.281
- 비등점: 251℃
- 플래시 포인트: 105℃
- PSA: 29.96000
- LogP: 1.56240
1-(2,6-Difluoropyridin-3-yl)ethanone 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UE795-1g |
1-(2,6-Difluoropyridin-3-yl)ethanone |
920036-27-7 | 95+% | 1g |
906.0CNY | 2021-07-15 | |
Chemenu | CM130158-1g |
1-(2,6-difluoropyridin-3-yl)ethan-1-one |
920036-27-7 | 95% | 1g |
$114 | 2024-07-20 | |
Chemenu | CM130158-1g |
1-(2,6-difluoropyridin-3-yl)ethan-1-one |
920036-27-7 | 95% | 1g |
$374 | 2021-08-05 | |
Enamine | EN300-4299873-0.5g |
1-(2,6-difluoropyridin-3-yl)ethan-1-one |
920036-27-7 | 95% | 0.5g |
$713.0 | 2023-05-25 | |
Aaron | AR0063E0-100mg |
1-(2,6-Difluoropyridin-3-yl)ethanone |
920036-27-7 | 95% | 100mg |
$5.00 | 2025-02-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1256887-100mg |
1-(2,6-Difluoropyridin-3-yl)ethanone |
920036-27-7 | 98% | 100mg |
¥46.00 | 2024-04-25 | |
A2B Chem LLC | AC83228-2.5g |
1-(2,6-Difluoropyridin-3-yl)ethanone |
920036-27-7 | 95% | 2.5g |
$68.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1256887-250mg |
1-(2,6-Difluoropyridin-3-yl)ethanone |
920036-27-7 | 98% | 250mg |
¥85.00 | 2024-04-25 | |
Aaron | AR0063E0-250mg |
1-(2,6-Difluoropyridin-3-yl)ethanone |
920036-27-7 | 95% | 250mg |
$10.00 | 2025-02-11 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UE795-50mg |
1-(2,6-Difluoropyridin-3-yl)ethanone |
920036-27-7 | 95+% | 50mg |
112.0CNY | 2021-07-15 |
1-(2,6-Difluoropyridin-3-yl)ethanone 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; overnight, -78 °C → rt
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; -78 °C; overnight, -78 °C → rt
1.3 Reagents: Sodium chloride Solvents: Water
참조
합성 방법 2
반응 조건
1.1 Reagents: Pyridinium chlorochromate Solvents: Chloroform ; 16 h, rt
참조
- Preparation of (hetero)aryl pyrazole derivatives as phosphodiesterase 4 inhibitors, World Intellectual Property Organization, , ,
합성 방법 3
반응 조건
1.1 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
참조
- Compounds for inhibiting a-synuclein- and ApoE4-related toxicity to prevent and treat stearoyl-CoA desaturase-associated disease or neurological disease, World Intellectual Property Organization, , ,
합성 방법 4
반응 조건
1.1 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
참조
- Preparation of oxadiazole compounds useful in the treatment of neurological disorders, World Intellectual Property Organization, , ,
합성 방법 5
반응 조건
1.1 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
참조
- Oxadiazole and thiadiazole derivatives used in treating neurological disorders and their preparation, World Intellectual Property Organization, , ,
합성 방법 6
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt; rt → -70 °C; 0.5 h, < -60 °C; 1 h, -65 °C
1.2 Solvents: Tetrahydrofuran ; -65 °C; 1 h, -60 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; -15 - -5 °C
1.2 Solvents: Tetrahydrofuran ; -65 °C; 1 h, -60 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; -15 - -5 °C
참조
- An efficient access to 3,6-disubstituted 1H-pyrazolo[3,4-b]pyridines via a one-pot double SNAr reaction and pyrazole formationTetrahedron Letters, 2009, 50(20), 2293-2297,
합성 방법 7
반응 조건
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; -78 °C → -20 °C; 1.5 h, -20 °C; -20 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.3 Solvents: Tetrahydrofuran ; overnight, -78 °C → rt
1.4 Reagents: Sodium chloride Solvents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.3 Solvents: Tetrahydrofuran ; overnight, -78 °C → rt
1.4 Reagents: Sodium chloride Solvents: Water ; rt
참조
- Discovery of 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965): a potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor with improved potency against key mutant virusesJournal of Medicinal Chemistry, 2008, 51(20), 6503-6511,
합성 방법 8
반응 조건
1.1 Solvents: Tetrahydrofuran ; 2 h, rt
참조
- Preparation of heterocycle type cinnamide compounds for inhibiting amyloid-β production, World Intellectual Property Organization, , ,
합성 방법 9
반응 조건
1.1 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
참조
- Preparation of oxadiazoles and related compounds for the treatment of neurol. diseases, World Intellectual Property Organization, , ,
합성 방법 10
반응 조건
1.1 Solvents: Tetrahydrofuran ; 2 h, cooled
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; cooled
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; cooled
참조
- Preparation of morpholine type cinnamides as amyloid-β production inhibitors, United States, , ,
1-(2,6-Difluoropyridin-3-yl)ethanone Raw materials
- N-Methoxy-N-methylacetamide
- 2,6-difluoro-a-methyl-3-Pyridinemethanol
- 2,6-difluoro-N-methoxy-N-methylnicotinamide
- 2,6-Difluoropyridine
1-(2,6-Difluoropyridin-3-yl)ethanone Preparation Products
1-(2,6-Difluoropyridin-3-yl)ethanone 관련 문헌
-
Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
920036-27-7 (1-(2,6-Difluoropyridin-3-yl)ethanone) 관련 제품
- 79574-70-2(3-Acetyl-2-fluoropyridine)
- 84331-14-6(1-(6-Fluoropyridin-3-yl)ethanone)
- 1356612-38-8(2-Piperidinecarboxylic acid, 1-ethyl-, 2-[(1-cyanocyclohexyl)amino]-1-methyl-2-oxoethyl ester)
- 2228787-69-5(3-fluoro-3-(4-nitrophenyl)propan-1-amine)
- 69493-21-6(3-4-(propan-2-yloxy)phenylbutanoic acid)
- 1258651-56-7((4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl(propyl)amine dihydrochloride)
- 1806761-48-7(6-(Difluoromethyl)-2,3-dimethylpyridine)
- 1013805-35-0(1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide)
- 3708-04-1(2-(Methylsulfonyl)-1-phenylethanone)
- 2137832-37-0(Thiazole, 5-(3-chloro-2-methylpropyl)-2,4-dimethyl-)
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